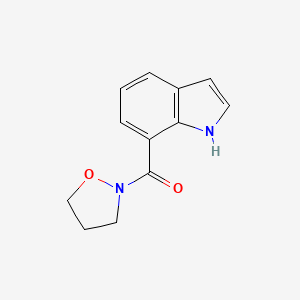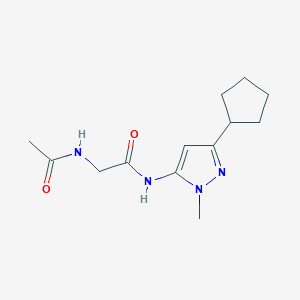
1H-indol-7-yl(1,2-oxazolidin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-indol-7-yl(1,2-oxazolidin-2-yl)methanone, also known as Indoxybol, is a novel organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. The compound belongs to the class of oxazolidinones and is characterized by its unique chemical structure, which consists of an indole ring and an oxazolidinone moiety. In
作用机制
The mechanism of action of 1H-indol-7-yl(1,2-oxazolidin-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been found to induce apoptosis, or programmed cell death, by activating caspase enzymes. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In the brain, this compound has been found to reduce oxidative stress and inflammation, which are thought to contribute to neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of 1H-indol-7-yl(1,2-oxazolidin-2-yl)methanone is its versatility in various scientific research applications. The compound has been shown to have potential as an anticancer agent, a neuroprotective agent, an antibacterial and antiviral agent, and an immune modulator. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
未来方向
There are numerous future directions for research on 1H-indol-7-yl(1,2-oxazolidin-2-yl)methanone. One potential direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, more research is needed to understand the mechanism of action of this compound and its potential side effects. Other potential future directions include investigating the use of this compound as an immune modulator and as a treatment for neurodegenerative diseases. Overall, this compound holds great promise as a novel organic compound with potential applications in various scientific research fields.
合成方法
The synthesis of 1H-indol-7-yl(1,2-oxazolidin-2-yl)methanone involves the condensation of indole-7-carbaldehyde and N-benzyl-2-bromoacetamide in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound as a white solid in good yield. The purity and identity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
1H-indol-7-yl(1,2-oxazolidin-2-yl)methanone has shown promising results in various scientific research applications, particularly in the field of drug discovery and development. The compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated for its neuroprotective properties, as it has been found to reduce oxidative stress and inflammation in the brain. Other potential applications of this compound include its use as an antibacterial and antiviral agent, as well as its ability to modulate the immune system.
属性
IUPAC Name |
1H-indol-7-yl(1,2-oxazolidin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(14-7-2-8-16-14)10-4-1-3-9-5-6-13-11(9)10/h1,3-6,13H,2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBFKIDBTXWVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)C2=CC=CC3=C2NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7648385.png)
![4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648389.png)
![Methyl 5-[(2-fluorobenzoyl)amino]pyridine-2-carboxylate](/img/structure/B7648397.png)
![4-(Pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648401.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-1-propylpyrazole-4-carboxamide](/img/structure/B7648406.png)
![4-(Cyclobutanecarbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648410.png)


![3-amino-N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]pyrazine-2-carboxamide](/img/structure/B7648429.png)
![2-[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-3-yl]acetamide](/img/structure/B7648433.png)
![(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7648438.png)
![N-[[3-(2-hydroxyethyl)oxolan-3-yl]methyl]-5-(5-methylfuran-2-yl)thiophene-2-carboxamide](/img/structure/B7648451.png)
![3-[1-(1,3-Benzoxazol-2-ylmethylamino)propyl]benzenesulfonamide](/img/structure/B7648456.png)